molecular formula C7H12N2S B13320913 [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol

[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol

Cat. No.: B13320913
M. Wt: 156.25 g/mol
InChI Key: YFRNAVCJASUDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol: is a heterocyclic compound featuring an imidazole ring substituted with a propan-2-yl group and a methanethiol group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methanethiol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications in treating infections and cancer .

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other functional materials. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 1H-benzo[d]imidazol-2-ylmethanethiol
  • 1H-imidazol-4-ylmethanethiol
  • 1H-imidazol-2-ylmethanethiol

Comparison: Compared to other imidazole derivatives, [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the propan-2-yl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanethiol

InChI

InChI=1S/C7H12N2S/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3

InChI Key

YFRNAVCJASUDSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.